

# In-Depth Technical Guide: HSK0935 (CAS Number 1638851-44-1)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | HSK0935 |           |
| Cat. No.:            | B607982 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Core Compound Summary**

**HSK0935** is a potent and highly selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1] By selectively targeting SGLT2, **HSK0935** offers a promising therapeutic approach for the management of type 2 diabetes by promoting the excretion of excess glucose in the urine. This mechanism of action is independent of insulin secretion, which can be advantageous in various stages of the disease.

## **Quantitative Data**

The following tables summarize the key in vitro and in vivo pharmacological data for HSK0935.

**Table 1: In Vitro Inhibitory Activity of HSK0935** 

| Target                  | IC50 (nM) | Selectivity (fold)<br>vs. hSGLT2 | Reference |
|-------------------------|-----------|----------------------------------|-----------|
| Human SGLT2<br>(hSGLT2) | 1.3       | -                                | [1][2]    |
| Human SGLT1<br>(hSGLT1) | >1096     | >843                             | [2][3]    |



Table 2: In Vivo Efficacy of HSK0935 in Animal Models

| Animal Model                | Dosage             | Effect                                                     | Reference |
|-----------------------------|--------------------|------------------------------------------------------------|-----------|
| Sprague-Dawley (SD)<br>Rats | 1, 3, and 10 mg/kg | Robust urinary glucose excretion                           | [2][4]    |
| Rhesus Monkeys              | Not specified      | Increased urinary<br>glucose excretion<br>compared to rats | [2]       |

## **Mechanism of Action**

**HSK0935** exerts its therapeutic effect by inhibiting the function of SGLT2 in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream. By blocking this transporter, **HSK0935** effectively lowers the renal threshold for glucose, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.





Click to download full resolution via product page

Mechanism of SGLT2 Inhibition by HSK0935.

## **Experimental Protocols**

Detailed experimental protocols for the characterization of **HSK0935** are outlined below. These are based on the methodologies described in the primary literature.

## In Vitro SGLT1 and SGLT2 Inhibition Assay



This protocol describes a cell-based assay to determine the inhibitory potency of **HSK0935** on human SGLT1 and SGLT2.





#### Click to download full resolution via product page

#### Workflow for the in vitro SGLT1/SGLT2 inhibition assay.

#### Methodology:

- Cell Line Maintenance: Human embryonic kidney (HEK293) cells stably expressing either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2) are cultured in appropriate media.
- Compound Preparation: HSK0935 is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
- Inhibition Assay:
  - Cells are seeded in multi-well plates and grown to confluence.
  - On the day of the assay, the cells are washed with a sodium-containing buffer.
  - The cells are then incubated with different concentrations of HSK0935 or vehicle control for a specified period.
  - A radiolabeled substrate, such as <sup>14</sup>C-α-methyl-D-glucopyranoside (<sup>14</sup>C-AMG), a non-metabolizable glucose analog, is added to initiate the uptake reaction.
  - After incubation at 37°C, the uptake is terminated by washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
- Detection and Analysis:
  - The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
  - The percentage of inhibition at each concentration of HSK0935 is calculated relative to the control.
  - The IC50 value, the concentration of the compound that causes 50% inhibition of substrate uptake, is determined by fitting the data to a dose-response curve.



## In Vivo Urinary Glucose Excretion Study in Rats

This protocol outlines the procedure to evaluate the effect of **HSK0935** on urinary glucose excretion in a rodent model.

#### Methodology:

- Animal Acclimation: Male Sprague-Dawley (SD) rats are acclimated to the housing conditions for a week before the experiment.
- Dosing: The rats are fasted overnight with free access to water. On the morning of the study, the rats are orally administered HSK0935 at various doses (e.g., 1, 3, and 10 mg/kg) or the vehicle control.
- Urine Collection: Immediately after dosing, the rats are placed in individual metabolic cages for urine collection over a specified period (e.g., 24 hours).
- Sample Analysis: The total volume of urine collected from each rat is measured. The glucose
  concentration in the urine samples is determined using a glucose analyzer or a commercially
  available glucose assay kit.
- Data Analysis: The total amount of glucose excreted in the urine over the collection period is calculated for each rat. The results are expressed as the mean ± standard error of the mean (SEM) for each treatment group. Statistical analysis is performed to compare the effects of different doses of HSK0935 with the vehicle control.

## **Clinical Development Status**

As of the latest available information, there are no publicly registered clinical trials specifically investigating **HSK0935**. The development of this compound may be in the preclinical stage, or clinical trials may be registered under a different identifier. Further information from the developing pharmaceutical company, Haisco Pharmaceutical Group Co., Ltd., would be required to ascertain its current clinical status.[2]

#### Conclusion

**HSK0935** is a potent and highly selective SGLT2 inhibitor with demonstrated efficacy in preclinical animal models. Its high selectivity for SGLT2 over SGLT1 suggests a favorable



safety profile with a reduced risk of gastrointestinal side effects associated with SGLT1 inhibition. The robust dose-dependent increase in urinary glucose excretion in rats and monkeys highlights its potential as a therapeutic agent for type 2 diabetes. Further investigation into its clinical safety and efficacy in humans is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: HSK0935 (CAS Number 1638851-44-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607982#hsk0935-cas-number-1638851-44-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com